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‘ Compound of Interest

Compound Name: Ticagrelor CH20-B-D-Glucuronide
Cat. No.: B1153138

Executive Summary

Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor inhibitor widely utilized in the management of acute coronary syndromes. While its prir
discussed, glucuronidated conjugate: ticagrelor-O-glucuronide. Understanding the formation, enzymatic kinetics, and drug-drug interaction (DDI) pote
detailing its structural properties, UDP-glucuronosyltransferase (UGT) driven metabolic pathways, and validated experimental workflows for its robust

Chemical and Structural Profiling
Ticagrelor-O-glucuronide (Molecular Formula: C2eH36F2N6O10S; Molecular Weight: 698.71 g/mol ) is formed via the conjugation of glucuronic acid to 1

Causality in Structural Shift: The addition of the highly polar glucuronic acid moiety significantly increases the hydrophilicity of the molecule comparec
bulky nature of the glucuronide conjugate sterically hinders its binding to the P2Y12 receptor. Consequently, this specific structural shift renders the n

Metabolic Pathways and Enzymatic Kinetics

The biotransformation of ticagrelor into ticagrelor-O-glucuronide is primarily catalyzed by the UGT enzyme family. In vitro studies utilizing human liver

Enzymatic Contribution: Recombinant human UGT screening demonstrates that UGT1A9 is the predominant catalyst in the hepatic environment, sha
UGT1A8[3].

UGT1A9
(Primary Hepatic Cat

T
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UGT-mediated Phase Il metabolic pathway of ticagrelor to ticagrelor-O-glucuronide.
Quantitative Kinetic Data The kinetic parameters highlight a higher intrinsic clearance in the liver compared to the intestine, driven by the localization

Table 1: Enzyme Kinetics of Ticagrelor Glucuronidation[2][4]

Microsomal System Apparent Km (uM) Vmax (pmol/min/mg)
Human Liver (HLM) 5.65 8.03
Human Intestine (HIM) 2.52 0.90

Pharmacokinetic and Drug-Drug Interaction (DDI) Potential

While ticagrelor-O-glucuronide is a detoxification product, it retains the ability to interact with Cytochrome P450 (CYP) enzymes, presenting a potenti

Table 2: CYP450 Inhibition Profile of Ticagrelor-O-Glucuronide[3]

CYP Isoform Inhibitory Effect
CYP2C19 Weak Inhibition
CYP2C9 Weak Inhibition
CYP2B6 Weak Inhibition
CYP2C8, 2D6, 3A4 Limited to None

Clinical Relevance: The IC50 values for CYP2C19 and CYP2C9 are relatively high (18.8 uM and 20.0 pM). Given standard dosing regimens of ticagr
in patients with severe renal impairment where glucuronide clearance is compromised, these interactions warrant careful consideration during co-adn

Experimental Workflows: LC-MSIMS Quantification and Kinetic Assays

To ensure high-fidelity pharmacokinetic data, the following self-validating protocol is recommended for the in vitro generation, isolation, and quantifica

Phase 1: Microsomal Incubation Setup

o Preparation: Thaw HLM or HIM on ice. Prepare a reaction mixture containing 50 mM Tris-HCI buffer (pH 7.4), 10 mM MgClz, and alamethicin (25 p
o Causality: Alamethicin is a pore-forming peptide. Its inclusion is critical to permeabilize the microsomal membranes, allowing the water-soluble c
« Pre-incubation: Add ticagrelor (substrate) at varying concentrations (e.g., 0.5 to 100 pM) and microsomal protein (0.5 mg/mL). Incubate the mixture

o Causality: Pre-incubation ensures thermal equilibrium and allows alamethicin to fully permeabilize the vesicles before the reaction begins, ensuri

Phase 2: Reaction Initiation and Termination

« Initiation: Initiate the glucuronidation reaction by adding 5 mM UDP-glucuronic acid (UDPGA).
 Incubation: Maintain at 37°C for 30 minutes in a shaking water bath.
« Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotc

o Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the UGT enzymes to halt the reaction at a precise timepoint, and it p

Phase 3: Sample Preparation and LC-MS/MS Analysis

« Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

« Supernatant Extraction: Transfer the clear supernatant to autosampler vials.
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e LC-MS/MS Execution: Inject the supernatant into a validated LC-MS/MS system[4].
o Chromatography: Use a C18 reverse-phase column. A gradient elution (water with 0.1% formic acid and acetonitrile) ensures the separation of tl

o Mass Spectrometry: Utilize Electrospray lonization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions fo
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Step-by-step experimental workflow for the in vitro quantification of ticagrelor-O-glucuronide.

Conclusion

Ticagrelor-O-glucuronide represents a critical node in the Phase Il clearance of ticagrelor. Driven primarily by hepatic UGT1A9, its formation exhibits :
rigorous analytical tracking during drug development and DDI profiling. The standardized LC-MS/MS workflows outlined herein provide a robust, self-
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact our Ph.D. Si

© 2026 BenchChem. All rights reserved. 4/ 4 Tech Support


https://www.benchchem.com/product/b1153138?utm_src=pdf-custom-synthesis#bc-rfq
https://www.axios-research.com/products/ticagrelor-impurity-g-ticagrelor-metabolite
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.761814/full
https://pubmed.ncbi.nlm.nih.gov/34721047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8552062/
https://www.benchchem.com/product/b1153138/docs#ticagrelor-o-glucuronide-structural-profiling-metabolic-kinetics-and-analytical-methodologies
https://www.benchchem.com/product/b1153138/docs#ticagrelor-o-glucuronide-structural-profiling-metabolic-kinetics-and-analytical-methodologies
https://www.benchchem.com/product/b1153138?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153138?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

